molecular formula C11H10N2O B1294747 2-(1H-imidazol-1-yl)-1-phenylethanone CAS No. 24155-34-8

2-(1H-imidazol-1-yl)-1-phenylethanone

Cat. No.: B1294747
CAS No.: 24155-34-8
M. Wt: 186.21 g/mol
InChI Key: CVJNXVLQSKPUGP-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-1-phenylethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of an imidazole ring attached to a phenylethanone moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Biochemical Analysis

Biochemical Properties

Acetophenone, 2-(imidazol-1-YL)-, plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . The inhibition of these enzymes is crucial as it can modulate various physiological processes. For instance, carbonic anhydrase is involved in the regulation of pH and ion balance, while acetylcholinesterase is essential for the breakdown of acetylcholine in the nervous system. The interaction of Acetophenone, 2-(imidazol-1-YL)-, with these enzymes involves binding to the active site, thereby preventing the enzymes from performing their normal functions .

Cellular Effects

Acetophenone, 2-(imidazol-1-YL)-, exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of acetylcholinesterase by Acetophenone, 2-(imidazol-1-YL)-, can lead to an accumulation of acetylcholine, which in turn affects neurotransmission and muscle contraction. Additionally, the inhibition of carbonic anhydrase can disrupt cellular pH regulation, impacting metabolic processes and ion transport .

Molecular Mechanism

The molecular mechanism of action of Acetophenone, 2-(imidazol-1-YL)-, involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes such as carbonic anhydrase and acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the imidazole ring, which interacts with the enzyme’s active site residues. The inhibition of these enzymes results in altered physiological processes, such as disrupted neurotransmission and pH regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetophenone, 2-(imidazol-1-YL)-, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Acetophenone, 2-(imidazol-1-YL)-, remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained enzyme inhibition and subsequent physiological effects .

Dosage Effects in Animal Models

The effects of Acetophenone, 2-(imidazol-1-YL)-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and disruption of metabolic processes have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Acetophenone, 2-(imidazol-1-YL)-, is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase and acetylcholinesterase affects metabolic flux and metabolite levels. For instance, the inhibition of carbonic anhydrase can alter bicarbonate and proton levels, impacting cellular respiration and pH balance. Similarly, the inhibition of acetylcholinesterase affects acetylcholine levels, influencing neurotransmission .

Transport and Distribution

Within cells and tissues, Acetophenone, 2-(imidazol-1-YL)-, is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The distribution of Acetophenone, 2-(imidazol-1-YL)-, can influence its efficacy and toxicity, as well as its overall biological activity .

Subcellular Localization

The subcellular localization of Acetophenone, 2-(imidazol-1-YL)-, is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the cytoplasm or nucleus can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of imidazole derivatives often involves the use of high-throughput synthesis techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize production costs. For example, the use of methanesulfonic acid as a solubilizer and chlorobenzene as a solvent has been reported to be effective in the synthesis of related imidazole compounds .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-(1H-imidazol-1-yl)-1-phenylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

2-imidazol-1-yl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJNXVLQSKPUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178856
Record name Acetophenone, 2-(imidazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24155-34-8
Record name 2-(1H-Imidazol-1-yl)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24155-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 2-(imidazol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 2-(imidazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenacyl bromide (0.05 mol) and imidazole (0.02 mol) were stirred in methanol (50 ml) at 0° for 3 hours. The methanol was removed in vacuo and the residue taken up in methylene chloride (300 ml), washed with water (3 × 100 ml), and dried (anhydrous sodium sulphate). Removal of the solvent left a solid residue which on recrystallisation from ethyl acetate gave 2-(imidazol-1-yl)-acetophenone (60%) as light brown needles, m.p. 112°-113°.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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